[(2-Methylquinolin-4-yl)methyl]amine hydrochloride [(2-Methylquinolin-4-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1195901-42-8
VCID: VC2799500
InChI: InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H
SMILES: CC1=NC2=CC=CC=C2C(=C1)CN.Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride

CAS No.: 1195901-42-8

Cat. No.: VC2799500

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride - 1195901-42-8

Specification

CAS No. 1195901-42-8
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name (2-methylquinolin-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H
Standard InChI Key CJBXAJSAEQVIJY-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=C1)CN.Cl
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride is characterized by its quinoline-based structure with specific functional group substitutions. The parent compound without the hydrochloride salt has a CAS registry number of 78812-08-5. The hydrochloride salt formation significantly affects its solubility and stability properties, making it more suitable for various applications and storage conditions.

Basic Chemical Properties

The compound has a molecular formula of C₁₁H₁₂N₂ for the free base form, with a molecular weight of 172.23 g/mol. This structure contains two nitrogen atoms - one within the quinoline ring system and another in the aminomethyl group. The addition of the hydrochloride group creates a salt that alters the physical properties of the compound compared to its free base form.

Physical and Chemical Characteristics

Physical Properties

The physical properties of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride are critical for its characterization and application. Based on related quinoline derivatives, we can infer several physical properties as shown in Table 1.

PropertyValueNotes
AppearanceSolidCrystalline powder
Molecular Weight172.23 g/mol (free base)Hydrochloride salt has higher MW
SolubilitySoluble in water, alcoholsImproved solubility compared to free base
Storage Conditions2-8°C, protect from lightRecommended for stability
Melting PointNot specified in dataExpected to be above 200°C based on similar compounds

While specific data for this exact compound is limited in the search results, related aminomethylquinoline compounds provide insight into its likely physical characteristics. Based on the structural similarity to 4-aminomethylquinoline hydrochloride, we can anticipate comparable properties including density and thermal characteristics.

Chemical Reactivity

As a quinoline derivative with an amine functionality, this compound can participate in various chemical reactions. The amine group serves as a nucleophile capable of reacting with electrophiles, while the quinoline ring system can participate in aromatic substitution reactions. The methyl group at position 2 may undergo oxidation reactions under appropriate conditions. The salt form (hydrochloride) influences its acid-base behavior, with the compound expected to have a pKa value similar to related structures.

Synthesis and Preparation

Purification Techniques

Purification of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride likely involves:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for isolating the free base

  • Salt formation by treating the purified free base with hydrochloric acid

  • Washing with non-polar solvents to remove impurities

These methods are commonly employed for similar quinoline derivatives to achieve high purity standards required for research and pharmaceutical applications.

Applications and Research Significance

Medicinal Chemistry Applications

Quinoline derivatives have historically demonstrated significant biological activities. Based on the properties of related compounds, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride may have potential applications in:

  • Antimicrobial research

  • Development of antiparasitic agents

  • Investigation as scaffolds for kinase inhibitors

  • Structure-activity relationship studies

Related aminomethylquinoline compounds have been used to prepare 2,4-diaminoquinazolines and their analogs, which were studied for potential treatment of mycobacterial infections, suggesting this compound may have similar research utility.

Chemical Research Applications

In chemical research, this compound serves as:

  • An intermediate for the synthesis of more complex molecules

  • A building block in combinatorial chemistry

  • A model compound for studying structure-activity relationships

  • A reference standard for analytical methods development

The unique structural features of this compound make it valuable for studying quinoline chemistry and developing novel synthetic methodologies.

Hazard TypeDescriptionPrecautionary Measures
Acute ToxicityHarmful if swallowed or inhaledAvoid ingestion and inhalation
Skin IrritationMay cause skin irritationUse appropriate protective gloves
Eye IrritationMay cause serious eye irritationWear eye protection
RespiratoryMay cause respiratory irritationUse in well-ventilated areas

These hazards necessitate appropriate safety measures when working with the compound.

Comparative Analysis with Related Compounds

Structural Analogs

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride belongs to a family of compounds with varying substitution patterns. Table 2 compares it with related structures:

CompoundCAS NumberMolecular FormulaMolecular WeightDistinguishing Features
[(2-Methylquinolin-4-yl)methyl]amine HCl1195901-42-8C₁₁H₁₂N₂172.23 g/molMethyl at position 2, aminomethyl at position 4
4-Aminomethylquinoline HCl5632-13-3C₁₀H₁₀N₂158.2 g/molLacks methyl at position 2
6-Chloro-2-(p-tolyl)quinoline derivativesVariousVariousVariousp-Tolyl group at position 2, chloro at position 6

This comparison highlights the structural diversity within quinoline derivatives and how minor modifications can lead to different compounds with potentially varied applications and properties.

Structure-Activity Relationships

The biological activity of quinoline derivatives is highly dependent on their substitution pattern. The 2-methyl group in [(2-Methylquinolin-4-yl)methyl]amine hydrochloride likely influences:

  • Electron density distribution in the quinoline ring

  • Lipophilicity and membrane permeability

  • Binding affinity to potential biological targets

  • Metabolic stability

Research on related quinoline-based compounds has shown that substitution patterns significantly impact their pharmacological properties. For instance, quinoline-4-carboxamides have demonstrated activity against the blood stage of Plasmodium falciparum, suggesting potential antimalarial applications for structurally related compounds.

Current Research Trends and Future Perspectives

Future Research Directions

Several promising avenues for future research with [(2-Methylquinolin-4-yl)methyl]amine hydrochloride include:

  • Exploration of its potential as a building block for novel pharmaceutical compounds

  • Investigation of structure-property relationships for materials applications

  • Development of more efficient and sustainable synthetic methods

  • Computational studies to predict reactivity and biological interactions

These research directions could expand our understanding of this compound's utility and properties beyond current applications.

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